molecular formula C14H21N5 B11729430 3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11729430
M. Wt: 259.35 g/mol
InChI Key: IBHSYGRMASSLME-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a compound belonging to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its complex structure, which includes cyclopropyl and pyrazole moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with 1-ethyl-3-methyl-1H-pyrazol-4-ylmethyl chloride in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole: Similar structure but lacks the ethyl and methyl substituents on the pyrazole ring.

    3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the additional pyrazole moiety.

Uniqueness

The uniqueness of 3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine lies in its dual pyrazole rings and the presence of cyclopropyl and ethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

5-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C14H21N5/c1-4-19-9-12(10(2)16-19)8-15-14-7-13(11-5-6-11)17-18(14)3/h7,9,11,15H,4-6,8H2,1-3H3

InChI Key

IBHSYGRMASSLME-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC(=NN2C)C3CC3

Origin of Product

United States

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